

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 4-iodo-1H-indole-3-carboxylate*

Cat. No.: *B035322*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **Methyl 4-iodo-1H-indole-3-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in numerous biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences its physicochemical and biological properties.

General Information

Basic identifying information for **Methyl 4-iodo-1H-indole-3-carboxylate** is summarized in the table below.

Property	Value	Reference
CAS Number	101909-44-8	[1][2][3]
Molecular Formula	C ₁₀ H ₈ INO ₂	[1][2][3]
Molecular Weight	301.08 g/mol	[1][2][3]
Synonyms	4-iodo-1H-indole-3-carboxylic acid methyl ester, Methyl 4-iodo-3-indolecarboxylate	[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Methyl 4-iodo-1H-indole-3-carboxylate** are not readily available in the surveyed literature. However, computational predictions offer some insight into its characteristics. For comparative purposes, experimental data for the closely related isomer, Methyl 5-iodo-1H-indole-3-carboxylate, is provided.

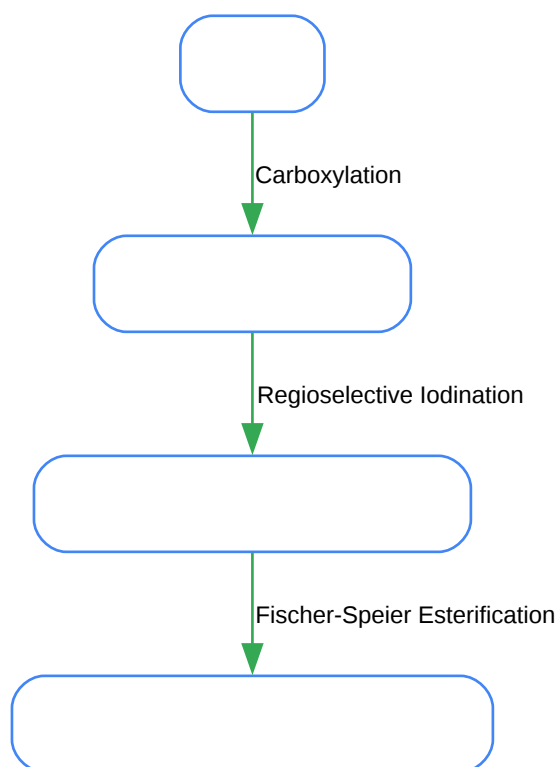
Property	Methyl 4-iodo-1H-indole-3-carboxylate (Predicted/Computed)	Methyl 5-iodo-1H-indole-3-carboxylate (Experimental)	Reference
Melting Point	Not available	184 - 185 °C	[4]
Boiling Point	Not available	Not available	
Solubility	Not available	Soluble in ethyl acetate/petroleum ether	[4]
LogP	2.5591	Not available	[1]
Topological Polar Surface Area (TPSA)	42.09 Å ²	Not available	[1]

Synthesis and Characterization

The synthesis of **Methyl 4-iodo-1H-indole-3-carboxylate** can be approached through two primary strategies: direct iodination of the parent indole ester or esterification of the corresponding iodinated carboxylic acid. While a specific, detailed protocol for the 4-iodo isomer is not explicitly documented in the reviewed literature, a general understanding can be derived from established methods for indole chemistry.

Synthetic Workflow

A plausible synthetic pathway for **Methyl 4-iodo-1H-indole-3-carboxylate** is outlined below. This involves the initial synthesis of the indole-3-carboxylic acid scaffold, followed by iodination and subsequent esterification.



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Caption: A potential synthetic workflow for **Methyl 4-iodo-1H-indole-3-carboxylate**.

Experimental Protocols

Note: The following protocols are based on general methods for the synthesis of indole derivatives and may require optimization for the specific synthesis of **Methyl 4-iodo-1H-indole-**

3-carboxylate.

Protocol 1: Fischer-Speier Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid using an alcohol in the presence of an acid catalyst.^[4]

Materials:

- 4-Iodo-1H-indole-3-carboxylic acid
- Anhydrous Methanol (reactant and solvent)
- Concentrated Sulfuric Acid (catalyst)
- Ice-cold water
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stir bar, condenser, separatory funnel, rotary evaporator

Procedure:

- To a round-bottom flask, add 4-Iodo-1H-indole-3-carboxylic acid and a magnetic stir bar.
- In a fume hood, add an excess of anhydrous methanol.
- Stir the mixture until the carboxylic acid is partially dissolved.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

- Attach a condenser and heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the cooled reaction mixture into a beaker containing ice-cold water, which may cause the product to precipitate.
- Neutralize the aqueous mixture by a slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

Specific spectroscopic data for **Methyl 4-iodo-1H-indole-3-carboxylate** is not available in the reviewed literature. For reference, the ^1H and ^{13}C NMR data for the closely related Methyl 5-iodo-1H-indole-3-carboxylate in DMSO- d_6 are provided below.^[4]

Methyl 5-iodo-1H-indole-3-carboxylate (Reference Data):

- ^1H NMR (400 MHz, DMSO- d_6): δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H).
- ^{13}C NMR (101 MHz, DMSO- d_6): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9.
- IR (cm^{-1}): 3273, 2923, 1680, 1446, 1357, 1194, 1177, 1057, 879, 767, 536.

Biological Significance and Applications

Indole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.^{[5][6][7]} While specific studies on the biological effects of **Methyl 4-iodo-1H-indole-3-carboxylate** are limited, the broader class of indole derivatives has been extensively investigated for various therapeutic applications.

General Biological Activities of Indole Derivatives

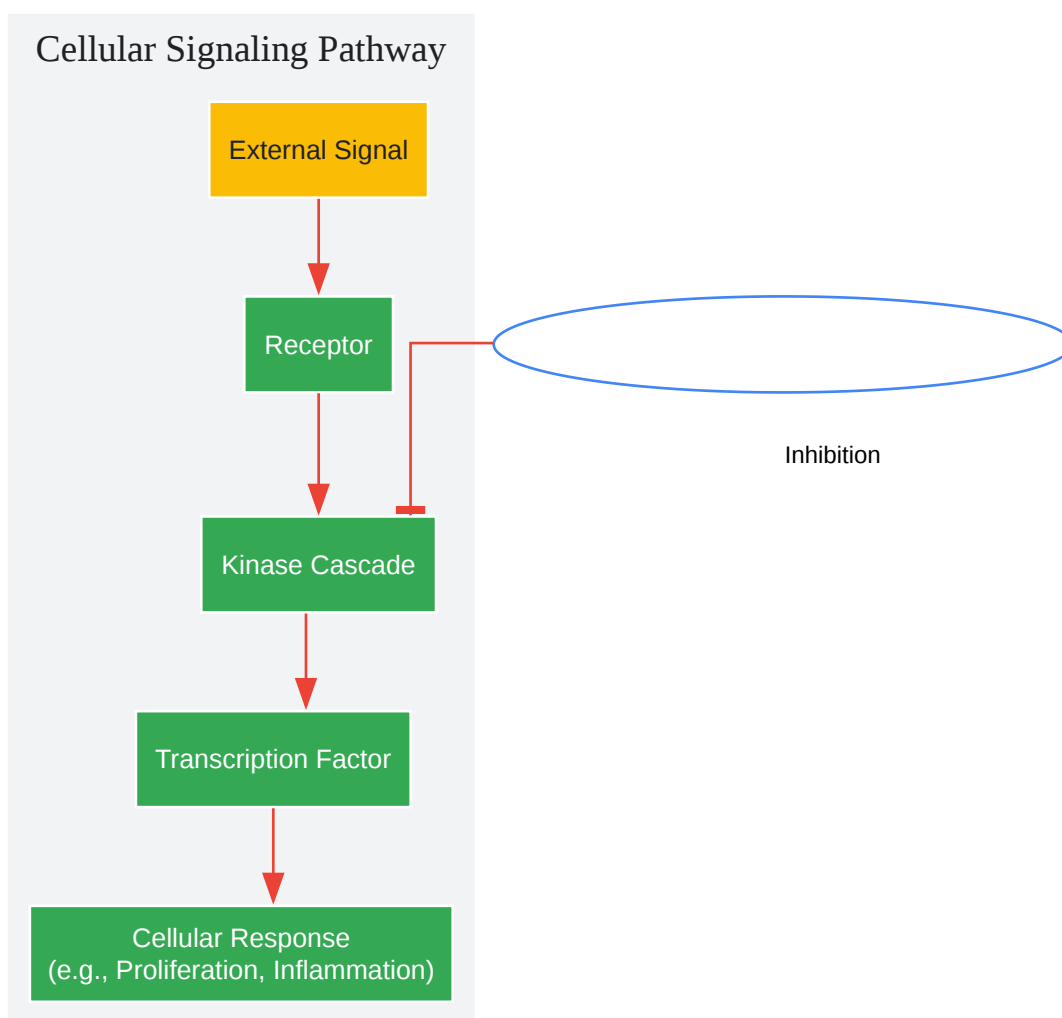
The indole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating activities including:

- **Anticancer:** Many indole-based compounds have shown potent anticancer activity.^{[8][9]}
- **Anti-inflammatory:** Indole derivatives have been explored as non-steroidal anti-inflammatory agents.^[8]
- **Antiviral, Antimicrobial, and Antifungal:** The indole scaffold is present in numerous compounds with activity against a range of pathogens.^[5]

The introduction of a halogen atom, such as iodine, can significantly modulate the biological activity of the indole ring system, often enhancing potency and altering selectivity.

Potential Signaling Pathway Involvement

Given the broad biological activities of indole derivatives, **Methyl 4-iodo-1H-indole-3-carboxylate** could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors, is depicted below.



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